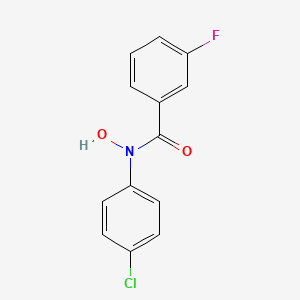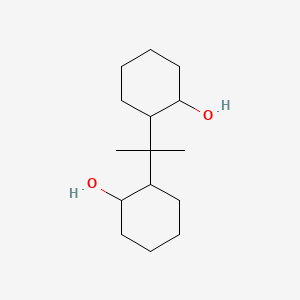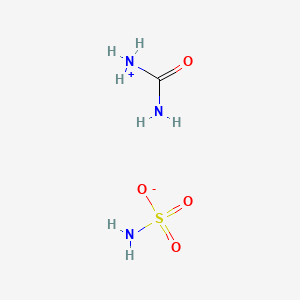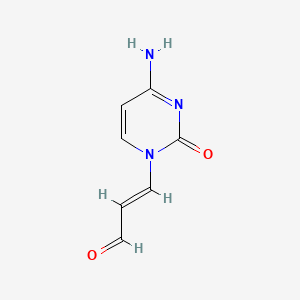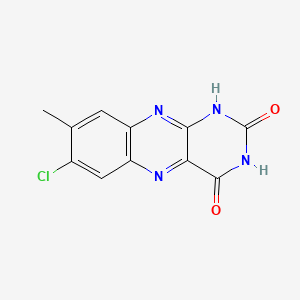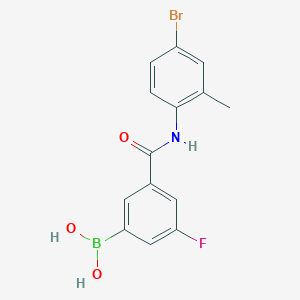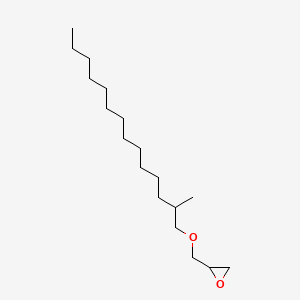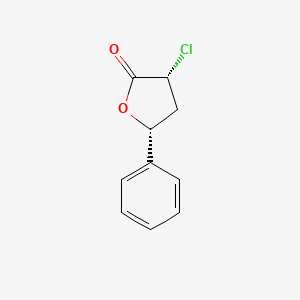
Einecs 304-589-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 304-589-8, également connu sous le nom de Ferrumolybdène, est un composé constitué de fer et de molybdène. Il est principalement utilisé dans l'industrie sidérurgique pour améliorer la résistance, la dureté et la résistance à la corrosion de l'acier. Le Ferrumolybdène est un agent d'alliage crucial dans la production d'aciers à haute résistance à faible teneur en alliage et d'aciers inoxydables .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Ferrumolybdène est généralement produit par réduction de l'oxyde de molybdène avec du fer. Le procédé consiste à mélanger de l'oxyde de molybdène avec de l'oxyde de fer et à réduire le mélange dans un four à haute température. Les conditions de réaction comprennent des températures allant de 1 500 à 2 000 degrés Celsius et la présence d'un agent réducteur tel que l'aluminium ou le silicium .
Méthodes de production industrielle
Dans les milieux industriels, le Ferrumolybdène est produit en utilisant le procédé de réduction aluminothermique. Cette méthode consiste à réduire l'oxyde de molybdène avec de la poudre d'aluminium en présence de fer. La réaction est fortement exothermique et produit du Ferrumolybdène fondu, qui est ensuite coulé en lingots ou en granules .
Analyse Des Réactions Chimiques
Types de réactions
Le Ferrumolybdène subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants
Oxydation : Le Ferrumolybdène peut être oxydé en présence d'oxygène à haute température pour former du trioxyde de molybdène et de l'oxyde de fer.
Réduction : La réduction de l'oxyde de molybdène avec du fer ou de l'aluminium est une méthode courante pour produire du Ferrumolybdène.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent le trioxyde de molybdène, l'oxyde de fer et divers alliages molybdène-fer .
Applications de la recherche scientifique
Le Ferrumolybdène a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans diverses réactions chimiques, notamment les réactions d'hydrogénation et d'oxydation.
Biologie : Les composés de Ferrumolybdène sont étudiés pour leurs activités biologiques potentielles et leurs interactions avec les enzymes.
Médecine : Des recherches sont en cours pour explorer l'utilisation potentielle des composés de molybdène dans des applications médicales, telles que l'imagerie et l'administration de médicaments.
Mécanisme d'action
Le mécanisme par lequel le Ferrumolybdène exerce ses effets est principalement dû à son rôle d'agent d'alliage. Les atomes de molybdène s'intègrent au réseau cristallin du fer, améliorant les propriétés mécaniques de l'alliage obtenu. La présence de molybdène augmente la résistance, la dureté et la résistance à la corrosion de l'acier en formant des carbures stables et des solutions solides .
Applications De Recherche Scientifique
Ferromolybdenum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Ferromolybdenum compounds are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore the potential use of molybdenum compounds in medical applications, such as imaging and drug delivery.
Mécanisme D'action
The mechanism by which ferromolybdenum exerts its effects is primarily through its role as an alloying agent. Molybdenum atoms integrate into the crystal lattice of iron, enhancing the mechanical properties of the resulting alloy. The presence of molybdenum increases the strength, hardness, and corrosion resistance of steel by forming stable carbides and solid solutions .
Comparaison Avec Des Composés Similaires
Composés similaires
Ferrotungstène : Semblable au Ferrumolybdène, le Ferrotungstène est un alliage de fer et de tungstène utilisé pour améliorer les propriétés de l'acier.
Ferrovanadate : Un alliage de fer et de vanadium, le Ferrovanadate est utilisé pour améliorer la résistance et la dureté de l'acier.
Unicité
Le Ferrumolybdène est unique en raison de sa capacité à améliorer considérablement la résistance à haute température et la résistance à la corrosion de l'acier. Son efficacité à former des carbures stables et des solutions solides en fait un choix privilégié pour la production d'aciers à haute résistance à faible teneur en alliage et d'aciers inoxydables .
Propriétés
Numéro CAS |
94277-04-0 |
|---|---|
Formule moléculaire |
Fe2Mo3 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
iron;molybdenum |
InChI |
InChI=1S/2Fe.3Mo |
Clé InChI |
ONSXJWSQVVRPKP-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Mo].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





